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FHD-286, a first-in-class oral inhibitor of the SWI/SNF chromatin remodeling complex ATPases
BRG1 (SMARCA4) and BRM (SMARCAZ2), has shown preliminary anti-tumor activity in
aggressive cancers such as acute myeloid leukemia (AML), myelodysplastic syndrome (MDS),
and uveal melanoma.[1][2] By inducing differentiation and inhibiting oncogenic pathways, FHD-
286 represents a novel therapeutic approach.[3][4] This guide provides a comprehensive
overview of the potential biomarkers for predicting treatment response to FHD-286, compares
them with established biomarkers for alternative therapies, and presents the supporting
experimental data and methodologies.

FHD-286: Mechanism of Action and Rationale for
Biomarker Discovery

FHD-286 targets the catalytic activity of BRG1 and BRM, which are essential for the function of
the BAF chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene
expression, and its dysregulation is implicated in various cancers.[5][6] Inhibition of BRG1/BRM
by FHD-286 is intended to disrupt oncogenic transcriptional programs, leading to cell
differentiation and apoptosis.[4][7] The clinical development of FHD-286 in AML/MDS and uveal
melanoma has been discontinued by Foghorn Therapeutics, who are now seeking partnerships
for its further evaluation.[8][9] Nevertheless, the investigation of biomarkers for this novel
mechanism of action remains a valuable pursuit for the field of precision oncology.
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Potential Biomarkers for Predicting FHD-286
Treatment Response

Several potential biomarkers have been explored in the clinical development of FHD-286.
These fall into the categories of pharmacodynamic markers of differentiation, circulating tumor
DNA (ctDNA), and peripheral blood gene expression signatures.

Pharmacodynamic Markers of Myeloid Differentiation in
AML

In AML, the proposed mechanism of action of FHD-286 involves the induction of myeloid
differentiation.[3][10][11] This has led to the investigation of cell surface markers associated
with myeloid cell maturation as potential pharmacodynamic and predictive biomarkers.

Table 1: Pharmacodynamic Biomarkers of Myeloid Differentiation for FHD-286 in AML
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Change Associated .
. Method of . Clinical
Biomarker . with FHD-286 .
Detection Observation
Treatment

) Increased expression
Upregulation on blast ) )
CD11b Flow Cytometry observed in patient

cells
samples.[12][13]

Atrend toward a

] decrease was
Downregulation on ) )
CD34 Flow Cytometry observed in patient
blast cells
bone marrow

samples.[12][13]

Preclinical data shows
decreased

Ki67 Flow Cytometry / IHC Downregulation expression, indicating
reduced proliferation.
[11]

Preclinical data
indicates a decrease

BRG1 Flow Cytometry / IHC Downregulation in BRG1 protein levels
in differentiated cells.
[11]

Circulating Tumor DNA (ctDNA) in Uveal Melanoma

In patients with metastatic uveal melanoma, changes in the levels of circulating tumor DNA
(ctDNA) have been evaluated as a potential predictor of response to FHD-286.

Table 2: ctDNA as a Predictive Biomarker for FHD-286 in Uveal Melanoma
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Change Associated . .
. Method of . Correlation with
Biomarker ] with FHD-286 o
Detection Clinical Outcome
Treatment

A reduction in ctDNA
was shown in

approximately 50% of
Targeted Next- ] )
) Reduction from subjects and
CtDNA levels Generation _ _
) baseline correlated with an
Sequencing (NGS) )
increased overall

survival benefit.[14]
[15]

Peripheral Blood Gene Signature

A dose-dependent gene signature identified in peripheral blood has been proposed as a non-
invasive pharmacodynamic biomarker of target engagement for FHD-286.[14][15] While the
specific genes in this signature are proprietary to the developing company, this approach
highlights the potential for using peripheral blood to monitor the biological activity of the drug.

Experimental Protocols

Detailed, publicly available protocols for the specific biomarker assays used in the FHD-286
clinical trials are limited. However, based on standard laboratory procedures, the following
provides a general overview of the methodologies.

Flow Cytometry for Myeloid Differentiation Markers

o Objective: To quantify the expression of cell surface markers (CD11b, CD34) and
intracellular proteins (Ki67, BRG1) on leukemic blast cells from patient bone marrow or
peripheral blood.

o Methodology:

o Sample Preparation: Mononuclear cells are isolated from bone marrow aspirates or
peripheral blood using density gradient centrifugation.
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o Antibody Staining: Cells are incubated with a cocktail of fluorescently-labeled monoclonal
antibodies specific for the markers of interest. A typical panel for AML analysis would
include antibodies against CD45 to identify the blast gate, as well as CD34, CD11b, and
other lineage markers.[4][16][17][18] For intracellular targets like Ki67 and BRG1, cells are
fixed and permeabilized before antibody incubation.

o Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

o Data Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI)
for each marker are quantified on the gated blast population.

Targeted Next-Generation Sequencing (NGS) for ctDNA
Analysis

o Objective: To detect and quantify tumor-specific mutations in cell-free DNA isolated from
patient plasma.

o Methodology:

o Plasma Isolation: Whole blood is collected in specialized tubes to stabilize cell-free DNA,
and plasma is separated by centrifugation.

o CtDNA Extraction: Cell-free DNA is extracted from the plasma using a dedicated Kkit.

o Library Preparation: A targeted NGS panel is used to enrich for specific genes of interest.
For uveal melanoma, such a panel would typically include genes frequently mutated in this
disease, such as GNAQ, GNA11, BAP1, SF3B1, and EIF1AX.[7][9][11][19][20]

o Sequencing: The prepared library is sequenced on a high-throughput NGS platform.

o Bioinformatic Analysis: Sequencing data is analyzed to identify and quantify the variant
allele frequency (VAF) of tumor-specific mutations.

Comparison with Biomarkers for Alternative
Therapies
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To provide context for the potential utility of FHD-286 biomarkers, it is essential to compare
them with the well-established predictive biomarkers for other targeted therapies in AML and
uveal melanoma.

Acute Myeloid Leukemia (AML)

FLT3 Inhibitors (e.g., Gilteritinib, Midostaurin)

o Predictive Biomarker: Mutations in the FLT3 gene, specifically internal tandem duplications
(ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835).[1][3][21][22]

 Clinical Utility: The presence of a FLT3 mutation is a prerequisite for treatment with FLT3
inhibitors. Response rates are significantly higher in patients with these mutations. For
instance, in the ADMIRAL trial, gilteritinib demonstrated significantly longer overall survival
compared to salvage chemotherapy in patients with relapsed/refractory FLT3-mutated AML.

[3]
IDH1/2 Inhibitors (e.g., Ivosidenib, Enasidenib)
» Predictive Biomarker: Mutations in the IDH1 or IDH2 genes.[2][23][24][25][26]

 Clinical Utility: These inhibitors are approved for AML patients with a corresponding IDH1 or
IDH2 mutation. The presence of the mutation is a strong predictor of response.

Table 3: Comparison of Predictive Biomarkers in AML
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Typical Response
Rate in Biomarker-

. Method of . .
Therapy Biomarker . Positive Population
Detection
(Relapsed/Refracto
ry)
No objective
Myeloid differentiation responses were
markers (e.g., observed with
1CD11b), Genetic Flow Cytometry, monotherapy in the
FHD-286 _
background Genomics Phase 1 study, though
(enhancer-driven signs of anti-leukemic
genotypes)[12] activity were present.
[12]
44% complete
o FLT3-ITD or FLT3- o _
Gilteritinib ] PCR, NGS remission (CR) rate in
TKD mutations )
real-world setting.[1]
Overall response rate
Ivosidenib IDH1 mutations PCR, NGS of 39.1% in a Phase 1
study.[2]
Overall response rate
Enasidenib IDH2 mutations PCR, NGS of 40.3% in a Phase

1/2 study.[2]

Uveal Melanoma

PRAME (PReferentially expressed Antigen in MElanoma)

e Prognostic Biomarker: High expression of PRAME mRNA is associated with an increased
risk of metastasis in Class 1 uveal melanomas.[10][27][28][29][30]

 Clinical Utility: PRAME expression can help stratify patients with Class 1 tumors into low and
intermediate metastatic risk groups, potentially guiding surveillance intensity and eligibility for
adjuvant therapy clinical trials.[29] The 5-year actuarial rate of metastasis was 0% for Class
1/PRAME-negative tumors versus 38% for Class 1/PRAME-positive tumors.[27][29]
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CctDNA

e Prognostic and Monitoring Biomarker: The presence and quantity of ctDNA at baseline and

changes during therapy are associated with prognosis and treatment response for various
systemic therapies.[11][31][32][33]

« Clinical Utility: Monitoring ctDNA can provide an early indication of treatment efficacy or

failure, often preceding radiographic changes.[11]

Table 4: Comparison of Biomarkers in Uveal Melanoma

Therapy/Prognosis

Biomarker

Method of
Detection

Clinical Utility

FHD-286

Reduction in ctDNA

levels

Targeted NGS

Correlated with
increased overall
survival in a Phase 1
study.[14][15]

Prognosis

PRAME expression

gPCR, IHC

Stratifies metastatic
risk in Class 1 tumors.
[27][29]

Systemic Therapies

(General)

CctDNA levels

ddPCR, NGS

Baseline levels
correlate with tumor
burden; on-treatment
changes predict

response.[11][31]

Signaling Pathways and Experimental Workflows
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Conclusion

The development of FHD-286 has provided valuable insights into the therapeutic potential of
targeting the SWI/SNF complex and has highlighted several promising avenues for biomarker
discovery. While the clinical development of FHD-286 monotherapy has been halted, the
exploration of pharmacodynamic markers of differentiation in AML, ctDNA dynamics in uveal
melanoma, and peripheral blood gene signatures as indicators of target engagement lays a
foundation for future studies of BRG1/BRM inhibitors, either as monotherapy or in combination.

A direct comparison with the established, highly predictive biomarkers for FLT3 and IDH1/2
inhibitors in AML underscores the need for further validation of the candidate biomarkers for
FHD-286. For any future clinical development, a prospective validation of these biomarkers to
establish a clear correlation with clinical benefit will be paramount. The use of ctDNA and gene
expression profiling, as explored for FHD-286, aligns with the broader trends in precision
oncology and holds promise for guiding the development of novel targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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